molecular formula C9H13N3O2S B047940 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone CAS No. 618913-50-1

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone

Cat. No.: B047940
CAS No.: 618913-50-1
M. Wt: 227.29 g/mol
InChI Key: OGEPSVQJSNQNNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent . The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with adjustments for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in multiple research fields highlight its versatility and importance.

Properties

IUPAC Name

6-amino-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-7-4-8(13)11-9(15)12(7)5-6-2-1-3-14-6/h4,6H,1-3,5,10H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEPSVQJSNQNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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